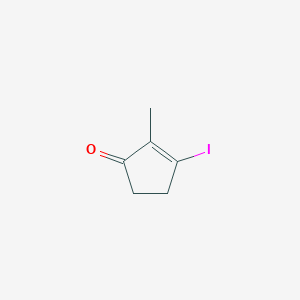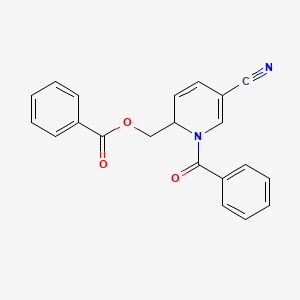![molecular formula C15H18Cl2N2 B14626630 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- CAS No. 58831-32-6](/img/structure/B14626630.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group and the 4-methylpentyl side chain imparts unique properties to this molecule, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.
Wallach synthesis: This approach uses the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with aldehydes and ammonia.
Amino nitrile synthesis: This approach involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Imidazole N-oxides: Formed through oxidation reactions.
Imidazolines: Formed through reduction reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Disruption of cell membranes: The compound can integrate into cell membranes, disrupting their integrity and leading to cell death.
Interference with DNA synthesis: The compound can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
Properties
CAS No. |
58831-32-6 |
|---|---|
Molecular Formula |
C15H18Cl2N2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole |
InChI |
InChI=1S/C15H18Cl2N2/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI Key |
GIYLZLCOEOKOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)


![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)




![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
